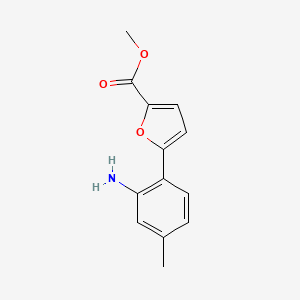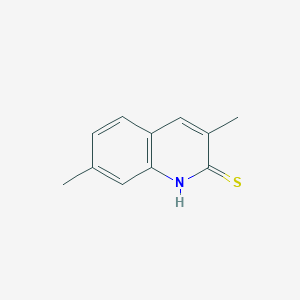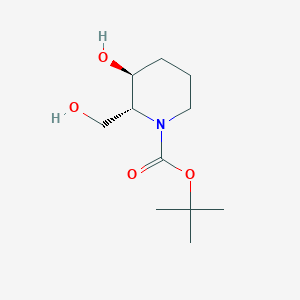
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxyméthyl)pipéridine-1-carboxylate est un composé chimique de formule moléculaire C11H21NO4 et d'une masse moléculaire de 231,28874. Il s'agit d'un dérivé de la pipéridine, une classe de composés connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxyméthyl)pipéridine-1-carboxylate implique généralement la réaction du tert-butyl 3-hydroxy-2-(hydroxyméthyl)pipéridine-1-carboxylate avec des réactifs appropriés dans des conditions contrôlées. Les conditions de réaction comprennent souvent l'utilisation de solvants, de catalyseurs et de réglages spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes sont conçues pour optimiser l'efficacité et l'extensibilité du processus de production tout en maintenant des normes strictes de contrôle de la qualité .
Analyse Des Réactions Chimiques
Types de réactions
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxyméthyl)pipéridine-1-carboxylate subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, l'hydroxyde de sodium). Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement une température, une pression et un pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
Applications de la recherche scientifique
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxyméthyl)pipéridine-1-carboxylate a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques et comme élément constitutif dans des réactions chimiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses effets sur les processus cellulaires et ses interactions avec les biomolécules.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments pour traiter diverses maladies.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action du (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxyméthyl)pipéridine-1-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des cellules. Ces interactions peuvent moduler divers processus biochimiques, conduisant aux effets observés du composé. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours .
Applications De Recherche Scientifique
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within cells. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
Halure de plomb de méthylammonium :
Composés de Heusler : Intermétalliques magnétiques avec des applications dans la spintronique et les matériaux thermoélectriques.
Unicité
(2R,3S)-tert-Butyl 3-hydroxy-2-(hydroxyméthyl)pipéridine-1-carboxylate est unique en raison de ses caractéristiques structurelles spécifiques et de la diversité des réactions qu'il peut subir.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
ZKEONVKQWLDESS-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CO)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
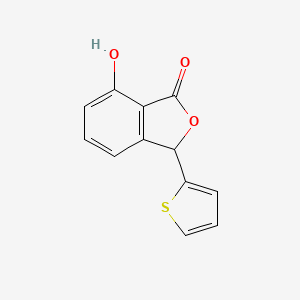
![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)
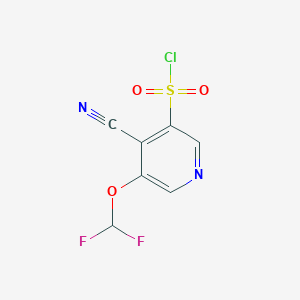



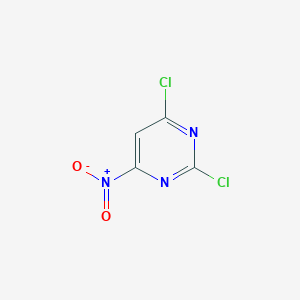
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
